4-(Dimethylamino)butan-1-ol 4-(Dimethylamino)butan-1-ol
Brand Name: Vulcanchem
CAS No.: 13330-96-6
VCID: VC20972842
InChI: InChI=1S/C6H15NO/c1-7(2)5-3-4-6-8/h8H,3-6H2,1-2H3
SMILES: CN(C)CCCCO
Molecular Formula: C6H15NO
Molecular Weight: 117.19 g/mol

4-(Dimethylamino)butan-1-ol

CAS No.: 13330-96-6

Cat. No.: VC20972842

Molecular Formula: C6H15NO

Molecular Weight: 117.19 g/mol

* For research use only. Not for human or veterinary use.

4-(Dimethylamino)butan-1-ol - 13330-96-6

Specification

CAS No. 13330-96-6
Molecular Formula C6H15NO
Molecular Weight 117.19 g/mol
IUPAC Name 4-(dimethylamino)butan-1-ol
Standard InChI InChI=1S/C6H15NO/c1-7(2)5-3-4-6-8/h8H,3-6H2,1-2H3
Standard InChI Key QCTOLMMTYSGTDA-UHFFFAOYSA-N
SMILES CN(C)CCCCO
Canonical SMILES CN(C)CCCCO

Introduction

PropertyValue
CAS Number13330-96-6
Molecular FormulaC₆H₁₅NO
Molecular Weight117.189 g/mol
Structural FeaturesTertiary amine, Primary alcohol
IUPAC Name4-(Dimethylamino)butan-1-ol

The compound features a straight-chain structure with the dimethylamino group providing basic properties while the hydroxyl group contributes acidic characteristics, giving the molecule its unique chemical versatility .

Physical Properties

4-(Dimethylamino)butan-1-ol exists as a colorless liquid at standard temperature and pressure with specific physical characteristics that determine its handling and applications in laboratory and industrial settings.

Physical PropertyValue
Physical StateColorless liquid at room temperature
Density0.9±0.1 g/cm³
Boiling Point164.0±23.0 °C at 760 mmHg
Flash Point45.7±19.2 °C
SolubilitySoluble in water and common organic solvents
Melting PointNot available in literature
Hazard ClassificationGHS05 (Corrosive); Signal Word: Danger

These physical properties influence the compound's storage requirements, handling precautions, and potential applications in various chemical processes . The corrosivity classification necessitates appropriate safety measures when working with this compound in laboratory or industrial environments.

Synthesis and Preparation Methods

Synthetic Routes

The synthesis of 4-(Dimethylamino)butan-1-ol typically involves the reaction between 1,4-butanediol and dimethylamine. This process exemplifies the versatility of organic synthesis methodologies and demonstrates the compound's accessibility for laboratory and industrial applications.

The primary synthetic route involves:

  • Gradual addition of dimethylamine to 1,4-butanediol

  • Thorough stirring and heating under controlled conditions

  • Steam distillation of the reaction mixture

  • Rectification to obtain the pure product

The reaction can be represented as:

HOCH₂CH₂CH₂CH₂OH + HN(CH₃)₂ → HOCH₂CH₂CH₂CH₂N(CH₃)₂ + H₂O

This synthetic pathway offers advantages including relatively mild reaction conditions, readily available starting materials, and good yield of the desired product.

Industrial Production Methods

In industrial settings, the production of 4-(Dimethylamino)butan-1-ol follows similar principles but employs optimized conditions and equipment for large-scale manufacturing.

Industrial MethodDescriptionAdvantages
Continuous ReactorsUtilizes continuous flow technology for consistent productionHigher throughput, consistent quality
Advanced DistillationEmploys specialized distillation techniques for purificationImproved purity, reduced waste
Catalytic ProcessesIncorporates catalysts to enhance reaction efficiencyIncreased yield, reduced reaction time

Industrial production methods focus on optimizing reaction parameters to ensure high yield and purity while minimizing waste and energy consumption. These considerations become particularly important when scaling up from laboratory to industrial production volumes.

Chemical Reactions Analysis

Types of Reactions

The bifunctional nature of 4-(Dimethylamino)butan-1-ol allows it to participate in various chemical reactions through either its hydroxyl group, dimethylamino group, or both simultaneously.

Oxidation Reactions

The primary alcohol group in 4-(Dimethylamino)butan-1-ol can undergo oxidation to form the corresponding aldehyde (4-(dimethylamino)butanal) or carboxylic acid (4-(dimethylamino)butanoic acid) depending on the oxidizing agent and reaction conditions employed.

Oxidation ProductOxidizing AgentConditions
4-(Dimethylamino)butanalPCC (Pyridinium chlorochromate)Mild, anhydrous
4-(Dimethylamino)butanoic acidKMnO₄ (Potassium permanganate)Aqueous, basic
4-(Dimethylamino)butanoic acidCrO₃ (Chromium trioxide)Acidic solution

These oxidation reactions demonstrate the compound's susceptibility to transformation at its alcohol functional group while maintaining the tertiary amine functionality.

Reduction Reactions

Though 4-(Dimethylamino)butan-1-ol itself is already in a reduced state at the alcohol position, the amine group can undergo reduction reactions under specific conditions to form secondary or tertiary amines.

Substitution Reactions

The hydroxyl group of 4-(Dimethylamino)butan-1-ol can be substituted with various functional groups through nucleophilic substitution reactions:

Substitution ProductReagentResult
4-(Dimethylamino)butyl chlorideThionyl chloride (SOCl₂)Replacement of -OH with -Cl
4-(Dimethylamino)butyl bromidePhosphorus tribromide (PBr₃)Replacement of -OH with -Br
4-(Dimethylamino)butyl estersCarboxylic acids or acid anhydridesFormation of ester derivatives

These substitution reactions further expand the utility of 4-(Dimethylamino)butan-1-ol as a building block in organic synthesis.

Common Reagents and Conditions

Various reagents facilitate different transformations of 4-(Dimethylamino)butan-1-ol, each requiring specific reaction conditions:

Reaction TypeCommon ReagentsTypical Conditions
OxidationKMnO₄, CrO₃, PCCVaries based on desired oxidation level
ReductionLiAlH₄, NaBH₄Anhydrous conditions, controlled temperature
SubstitutionSOCl₂, PBr₃, HX (where X = halogen)Anhydrous conditions, moderate heating
EsterificationCarboxylic acids, acid anhydrides, acid chloridesAcid catalysis or basic conditions

The selection of appropriate reagents and conditions depends on the specific transformation desired and the functional group selectivity required.

Applications

Scientific Research Applications

4-(Dimethylamino)butan-1-ol serves multiple purposes in scientific research domains:

Research FieldApplication
ChemistryBuilding block for synthesis of more complex organic molecules
BiologyStudy of biochemical pathways and enzyme interactions
MedicineIntermediate in the synthesis of pharmaceutical compounds
Materials ScienceDevelopment of specialized polymers and materials

The compound's bifunctional nature makes it particularly valuable in organic synthesis laboratories where it can serve as a precursor for more complex molecules with potential biological activity.

Industrial Applications

In industrial settings, 4-(Dimethylamino)butan-1-ol finds applications in various sectors:

IndustryApplication
PharmaceuticalSynthesis of active pharmaceutical ingredients
PolymerProduction of specialized polymers and resins
SurfactantManufacturing of surfactants and detergents
Specialty ChemicalsProduction of intermediate compounds

The compound's ability to undergo diverse chemical transformations makes it a versatile intermediate in multiple industrial processes that require specific functional group arrangements.

Biological Activity and Mechanisms

Mechanism of Action

The mechanism by which 4-(Dimethylamino)butan-1-ol interacts with biological systems involves several potential pathways:

  • Nucleophilic activity through the tertiary amine group, allowing it to participate in various biochemical reactions

  • Hydrogen bonding through the hydroxyl group, facilitating interactions with biomolecules

  • Potential for oxidation-reduction reactions, influencing biochemical pathways

  • Possible interactions with enzymatic systems through its bifunctional structure

These mechanisms contribute to the compound's potential applications in biochemical research and pharmaceutical development.

Comparison with Similar Compounds

4-(Dimethylamino)butan-1-ol belongs to a family of amino alcohols, each with distinct structural features and reactivity profiles.

CompoundStructural DifferenceComparative Reactivity
3-(Dimethylamino)propan-1-olOne carbon shorter chainHigher reactivity due to proximity of functional groups
2-(Dimethylamino)ethanolTwo carbons shorter chainSignificantly higher reactivity, potential for cyclization
1-Amino-4-(dimethylamino)butan-2-olAdditional amino group at C1, hydroxyl at C2More complex reactivity due to multiple functional groups
2-Buten-1-ol, 4-(dimethylamino)-, (E)-Contains C=C double bondUndergoes additional reactions due to unsaturation

The unique structure of 4-(Dimethylamino)butan-1-ol, with its specific arrangement of functional groups on a butanol chain, provides distinct reactivity patterns compared to these related compounds. This uniqueness contributes to its specific applications in organic synthesis and potential pharmaceutical applications.

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